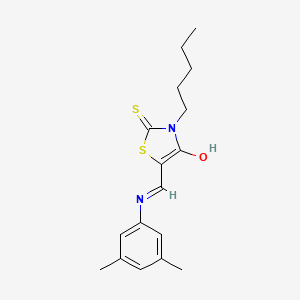
(E)-5-(((3,5-dimethylphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be an organic molecule with several functional groups. It contains a thioxothiazolidinone group, which is a type of heterocyclic compound containing sulfur and nitrogen. It also has a dimethylphenylamino group attached to it. These groups could potentially give the compound interesting chemical properties and reactivities.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, compounds with similar structures are often synthesized through condensation reactions or other types of organic reactions.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the thioxothiazolidinone group might undergo reactions with nucleophiles or bases, while the dimethylphenylamino group might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by factors such as its molecular structure and the functional groups present.Scientific Research Applications
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives have demonstrated significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds were shown to inhibit tumor growth, reduce ascites tumor volume, decrease tumor cell number, and increase the lifespan of EAT-bearing mice. They also manifested strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation. Such findings indicate these derivatives' potential as candidates for anticancer therapy, particularly in inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
GSK-3 Inhibition
In another study, bis(2-thioxothiazolidin-4-one) derivatives were synthesized and evaluated for their potential as GSK-3 inhibitors, a key target in various diseases, including type 2 diabetes and Alzheimer's disease. The synthesis utilized microwave-assisted conditions, underscoring the efficiency and innovation in developing novel compounds for therapeutic applications (Kamila & Biehl, 2012).
Antimicrobial Activity
Thioxothiazolidin-4-one derivatives containing a pyrazole nucleus were synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds showed variable and modest activities against several strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Molecular Docking and Anticancer Activity
A novel series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues were synthesized and evaluated for their in vitro anticancer activity. These compounds were most potent against lung, colon, breast, and melanoma cancer cell lines. Molecular docking studies revealed significant dock scores, suggesting the compounds' potential mechanism of action at the molecular level (Madhusudhanrao & Manikala, 2020).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated for possible uses in medicine, materials science, or other fields.
properties
IUPAC Name |
5-[(3,5-dimethylphenyl)iminomethyl]-4-hydroxy-3-pentyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-4-5-6-7-19-16(20)15(22-17(19)21)11-18-14-9-12(2)8-13(3)10-14/h8-11,20H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAWLXATBBQMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(SC1=S)C=NC2=CC(=CC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(((3,5-dimethylphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

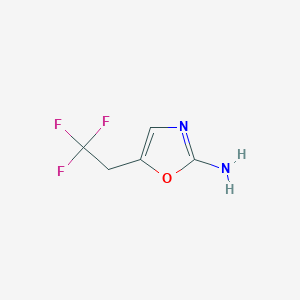
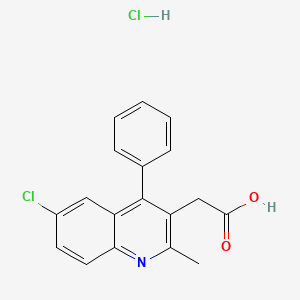
![2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2813219.png)
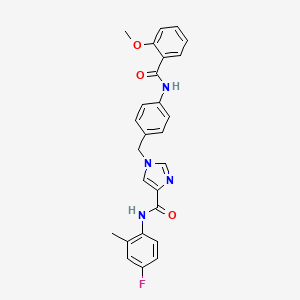
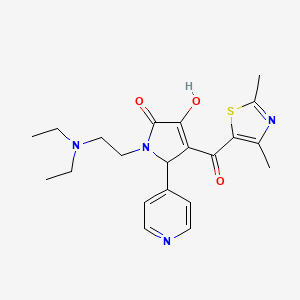
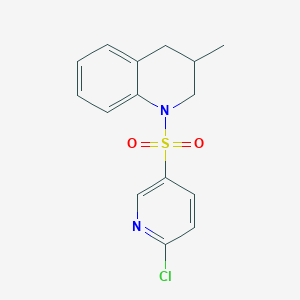
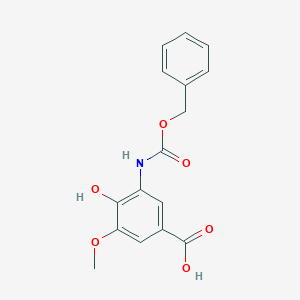
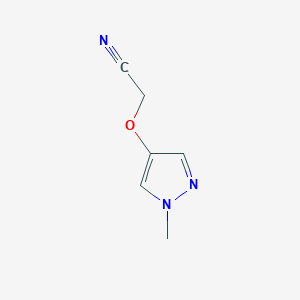
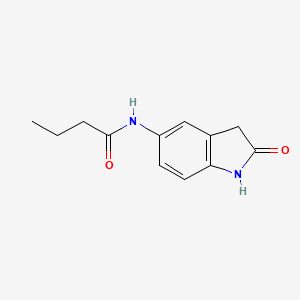
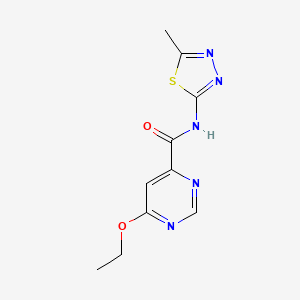
![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)

![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)